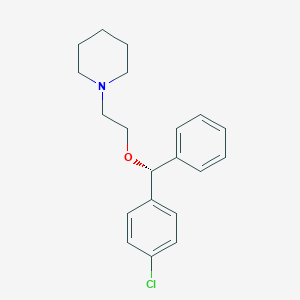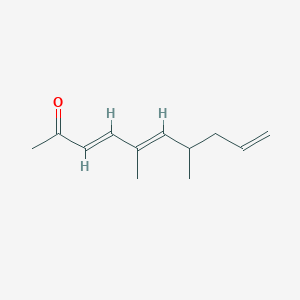
2-(4-(Octyloxy)phenyl)pyrimidin-5-ol
概要
説明
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL typically involves the reaction of 4-(Octyloxy)benzaldehyde with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the pyrimidine ring. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the production of liquid crystal materials for display technologies.
作用機序
The mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and leukotrienes, contributing to its anti-inflammatory activity .
類似化合物との比較
Similar Compounds
5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine: Similar in structure but with different alkyl chain lengths.
Pyrazolo[3,4-d]pyrimidine: A different heterocyclic system with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential CDK2 inhibitory activity.
Uniqueness
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is unique due to its specific structural features, such as the octyloxy group, which imparts distinct physical and chemical properties. These properties make it suitable for various applications, particularly in the field of liquid crystal materials .
特性
CAS番号 |
117806-59-4 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC名 |
2-(4-octoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)18-19-13-16(21)14-20-18/h8-11,13-14,21H,2-7,12H2,1H3 |
InChIキー |
KXWVGOKYLYTARK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
同義語 |
5-Hydroxy-2-[4-(octyloxy)-phenyl]-pyrimidine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B44486.png)

![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)




![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)


![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)


![tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
